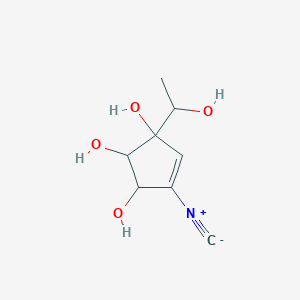
1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol is a complex organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxyethyl and isocyanate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol typically involves multiple steps. One common method includes the cyclization of a suitable precursor, followed by the introduction of the hydroxyethyl and isocyanate groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isocyanate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the isocyanate group can produce amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the isocyanate group can react with nucleophiles in proteins and enzymes, potentially altering their function. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol: shares similarities with other cyclopentene derivatives, such as cyclopentene-1,2,3-triol and cyclopentene-4-isocyanate.
Cyclopentene-1,2,3-triol: Lacks the isocyanate group but has similar hydroxyl functionalities.
Cyclopentene-4-isocyanate: Contains the isocyanate group but lacks the hydroxyethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
136314-45-9 |
|---|---|
Molekularformel |
C8H11NO4 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
1-(1-hydroxyethyl)-4-isocyanocyclopent-4-ene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO4/c1-4(10)8(13)3-5(9-2)6(11)7(8)12/h3-4,6-7,10-13H,1H3 |
InChI-Schlüssel |
IGGOWFZBVPRSMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(C=C(C(C1O)O)[N+]#[C-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



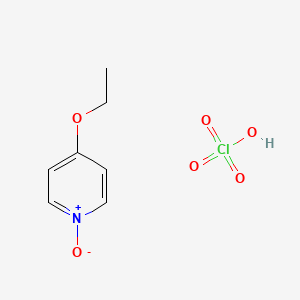
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
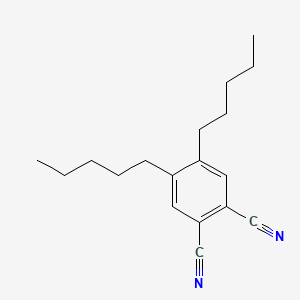
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
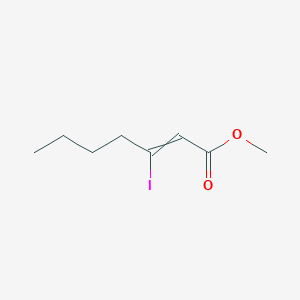
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
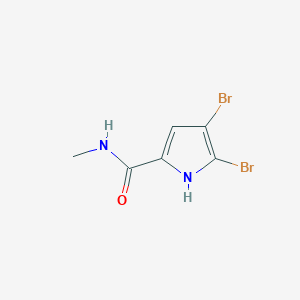

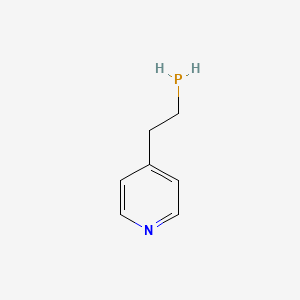
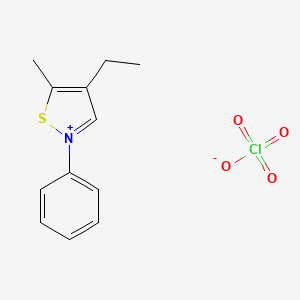
![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

